4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one
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Overview
Description
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with bromine, chlorine, and a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong acids like hydrochloric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and chlorine.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert ketone groups to alcohols.
Substitution: Halogen atoms in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives. Substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the death of microbial cells or the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: A simpler quinoline derivative with a methyl group at the 4-position.
2-Chloro-6-methylquinoline: Similar to the target compound but lacks the bromine and butan-2-one groups.
6-Bromo-4-chloroquinoline: Lacks the methyl and butan-2-one groups.
Uniqueness
4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is unique due to the combination of bromine, chlorine, and butan-2-one substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-8(18)3-5-11-9(2)17-13-6-4-10(15)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTJVRBASMVHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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